2-(3-Bromo-2-methylpropyl)-3-chlorothiophene
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Overview
Description
2-(3-Bromo-2-methylpropyl)-3-chlorothiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene typically involves the bromination and chlorination of the thiophene ring. One common method involves the reaction of 3-chlorothiophene with 3-bromo-2-methylpropene under specific conditions to introduce the bromine and methylpropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylpropyl)-3-chlorothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes.
Scientific Research Applications
2-(3-Bromo-2-methylpropyl)-3-chlorothiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The thiophene ring’s aromatic nature allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 2-(3-Bromo-2-methylpropyl)-3-chlorothiophene.
3-Chlorothiophene: Another thiophene derivative with similar chemical properties.
2-Bromo-3-chlorothiophene: A closely related compound with different substitution patterns.
Uniqueness
This compound is unique due to the specific combination of bromine, chlorine, and methylpropyl groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H10BrClS |
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Molecular Weight |
253.59 g/mol |
IUPAC Name |
2-(3-bromo-2-methylpropyl)-3-chlorothiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-9)4-8-7(10)2-3-11-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
FUDTVFWAGLTEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CS1)Cl)CBr |
Origin of Product |
United States |
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